2,4-Dimethoxybenzenesulfonamide

Description

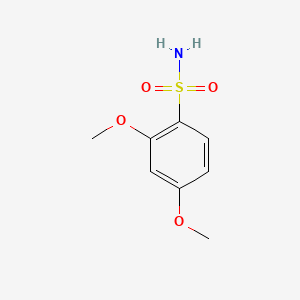

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHCDRVTMABICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424260 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51770-71-9 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethoxybenzenesulfonamide from 2,4-dimethoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxybenzenesulfonamide from its precursor, 2,4-dimethoxybenzenesulfonyl chloride. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Introduction

This compound is a valuable chemical intermediate in the fields of medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The 2,4-dimethoxy substitution pattern on the phenyl ring can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it an attractive moiety for the design of novel drug candidates. This guide details a reliable and reproducible two-step synthesis route, commencing with the preparation of 2,4-dimethoxybenzenesulfonyl chloride from 1,3-dimethoxybenzene, followed by its amination to yield the target compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Chlorosulfonation: 1,3-dimethoxybenzene is reacted with chlorosulfonic acid to yield 2,4-dimethoxybenzenesulfonyl chloride.

-

Amination: The resulting 2,4-dimethoxybenzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to produce this compound.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

This procedure outlines the chlorosulfonation of 1,3-dimethoxybenzene.

Materials:

-

1,3-Dimethoxybenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid (2.0 to 4.0 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1,3-dimethoxybenzene (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The product, 2,4-dimethoxybenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

For further purification, the crude product can be dissolved in dichloromethane, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Step 2: Synthesis of this compound

This protocol describes the amination of 2,4-dimethoxybenzenesulfonyl chloride using aqueous ammonium hydroxide.

Materials:

-

2,4-Dimethoxybenzenesulfonyl chloride

-

Concentrated aqueous ammonium hydroxide (e.g., 28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or ethanol/water mixture for recrystallization

Procedure:

-

Dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (at least 3.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure product as a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Colorless liquid | -52 |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Colorless to yellow, fuming liquid | -80 |

| 2,4-Dimethoxybenzenesulfonyl Chloride | C₈H₉ClO₄S | 236.67 | White to off-white solid | 96-98 |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | Colorless liquid | - |

| This compound | C₈H₁₁NO₄S | 217.24 | White to off-white crystalline solid | 178-180 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Chlorosulfonation | 1,3-Dimethoxybenzene, Chlorosulfonic Acid | None (neat) | 0-10, then RT | 1-2 | 85-95 |

| Amination | 2,4-Dimethoxybenzenesulfonyl Chloride, Ammonium Hydroxide | Dichloromethane | 0-5, then RT | 2-4 | 80-90 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzenesulfonyl chloride is a robust and high-yielding process. The procedures outlined in this guide provide a clear and detailed methodology for researchers and scientists in the field of drug development and organic synthesis. Adherence to the described reaction conditions and purification techniques will facilitate the reliable production of this important chemical intermediate for further research and application.

An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzenesulfonamide (CAS Number 51770-71-9), a member of the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This document collates available physicochemical data, predicted spectroscopic characteristics, a plausible synthetic route, and an analysis of its potential biological significance based on the activities of structurally related compounds. While specific experimental biological data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in its potential applications.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its core structure consists of a benzene ring substituted with two methoxy groups and a sulfonamide functional group.

| Property | Value | Reference(s) |

| CAS Number | 51770-71-9 | [2] |

| Molecular Formula | C₈H₁₁NO₄S | [2] |

| Molecular Weight | 217.24 g/mol | [2] |

| Appearance | White crystals or powder | [1] |

| Melting Point | 163.5-172.5 °C | [1] |

| Solubility | Insoluble in water. Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone. | [3] |

| InChI Key | MGHCDRVTMABICG-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(OC)=C(C=C1)S(N)(=O)=O | [2] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and sulfonamide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to SO₂NH₂) |

| ~6.5 - 6.7 | m | 2H | Ar-H (ortho to OCH₃) |

| ~4.8 (broad) | s | 2H | SO₂NH₂ |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

Predictions are based on data from related substituted benzenesulfonamides.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | Ar-C (C-OCH₃) |

| ~157 - 159 | Ar-C (C-OCH₃) |

| ~130 - 132 | Ar-C (C-SO₂NH₂) |

| ~105 - 107 | Ar-CH |

| ~98 - 100 | Ar-CH |

| ~55 - 56 | OCH₃ |

Predictions are based on typical chemical shift ranges for substituted benzenes.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and methoxy functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390 - 3230 | Strong, broad | N-H stretching (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy) |

| 1600 - 1475 | Medium | Aromatic C=C bending |

| 1345 - 1315 | Strong | Asymmetric SO₂ stretching |

| 1185 - 1145 | Strong | Symmetric SO₂ stretching |

| 1300 - 1000 | Strong | C-O stretching (methoxy) |

| 925 - 905 | Medium | S-N stretching |

Characteristic absorption frequencies are based on data for arylsulfonamides.[9][10][11][12][13]

Mass Spectrometry

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns for arylsulfonamides.

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular ion) |

| 153 | [M - SO₂]⁺ |

| 138 | [M - SO₂NH]⁺ |

| 108 | [C₆H₄(OCH₃)]⁺ |

| 92 | [C₆H₄]⁺ |

Fragmentation patterns are based on known fragmentation of arylsulfonamides, which often involves the loss of SO₂.[14][15][16][17][18]

Synthesis

A plausible and common method for the synthesis of this compound involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with ammonia.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for sulfonamide synthesis.[19][20][21]

Materials:

-

2,4-Dimethoxybenzenesulfonyl chloride

-

Ammonia (aqueous solution or gas)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, and measure its melting point.

References

- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. mdpi.com [mdpi.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. znaturforsch.com [znaturforsch.com]

- 14. aaqr.org [aaqr.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. mdpi.com [mdpi.com]

Potential Biological Activity of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. This technical guide explores the potential biological activities of a specific, yet under-investigated derivative, 2,4-Dimethoxybenzenesulfonamide. While direct experimental data for this compound is limited, this document extrapolates its potential pharmacological profile based on the well-documented activities of structurally related sulfonamides. This guide provides a comprehensive overview of hypothesized biological activities, potential mechanisms of action, generalized experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows. The information presented herein aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] Members of this class have been successfully developed into drugs with diverse clinical applications, including antibacterial, anticancer, anti-inflammatory, anticonvulsant, and diuretic agents.[1] The versatility of the benzenesulfonamide core allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it a subject of continuous interest in the development of novel therapeutics.

Hypothesized Biological Activities of this compound

Given the lack of direct experimental studies on this compound, its potential biological activities are inferred from structurally analogous compounds. The presence of the sulfonamide group suggests a potential for carbonic anhydrase inhibition, a mechanism common to many sulfonamide drugs. Furthermore, the dimethoxy substitution on the benzene ring may confer specific properties, influencing its interaction with biological targets.

Based on the activities of other substituted benzenesulfonamides, potential biological activities for this compound include:

-

Antimicrobial Activity: Many benzenesulfonamide derivatives exhibit potent antibacterial and antifungal properties.[1][2][3] The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.[4]

-

Anti-inflammatory Activity: Several benzenesulfonamide derivatives have demonstrated significant anti-inflammatory effects.[1][2] This activity can be mediated through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[5]

-

Anticancer Activity: The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms can include the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or the modulation of cell signaling pathways involved in cell proliferation and apoptosis.[6][7]

-

Antioxidant Activity: Some benzenesulfonamide derivatives have been reported to possess antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[2][6]

Quantitative Data of Structurally Related Benzenesulfonamide Derivatives

The following table summarizes quantitative data for various benzenesulfonamide derivatives from published literature. This data provides a reference for the potential potency that could be expected from novel derivatives like this compound.

| Compound ID | Target/Organism | Assay | Result | Reference |

| Compound 4d | E. coli | Minimum Inhibitory Concentration (MIC) | 6.72 mg/mL | [2] |

| Compound 4h | S. aureus | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |

| Compound 4a | P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 6.67 mg/mL | [2] |

| Compound 4a | S. typhi | Minimum Inhibitory Concentration (MIC) | 6.45 mg/mL | [2] |

| Compound 4f | B. subtilis | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |

| Compound 4e | C. albicans | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |

| Compound 4h | C. albicans | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |

| Compound 4e | A. niger | Minimum Inhibitory Concentration (MIC) | 6.28 mg/mL | [2] |

| Compound 4e | DPPH radical scavenging | IC50 | 0.3287 mg/mL | [2] |

| Vitamin C | DPPH radical scavenging | IC50 | 0.2090 mg/mL | [2] |

| Compound 4e | MCF-7 breast cancer cells | IC50 | 28.2 µg/ml | [6] |

| Compound 4c | MCF-7 breast cancer cells | IC50 | 37.8 µg/ml | [6] |

| Compound 15 | Carbonic Anhydrase XII | Kᵢ | 6.8 nM | [7] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives. These can be adapted for the specific synthesis and testing of this compound.

General Protocol for the Synthesis of Benzenesulfonamides

This protocol describes a standard method for the synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with an amine.[8]

Materials:

-

2,4-Dimethoxybenzenesulfonyl chloride (or other substituted benzenesulfonyl chloride)

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (base)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the 2,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Synthesized this compound

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Resazurin or other viability indicator

Procedure:

-

Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). Also include a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator like resazurin.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase

Many sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to the acidic tumor microenvironment. Inhibition of CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis.

Caption: Hypothetical inhibition of Carbonic Anhydrase IX by this compound.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel compound like this compound.

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural features suggest a high potential for a range of biological activities, consistent with the broader class of benzenesulfonamides. The hypotheses and generalized protocols presented in this guide are intended to provide a framework for initiating research into this compound.

Future studies should focus on the following:

-

Chemical Synthesis and Characterization: The first step will be the efficient synthesis and thorough structural characterization of this compound.

-

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes such as carbonic anhydrases, cyclooxygenases, and lipoxygenases.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in elucidating the structure-activity relationships and in optimizing the lead compound for improved potency and selectivity.

The exploration of novel chemical entities like this compound is crucial for the discovery of new therapeutic agents to address unmet medical needs. This technical guide serves as a call to action for the scientific community to further investigate the potential of this promising compound.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

2,4-Dimethoxybenzenesulfonamide: A Versatile Building Block in Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzenesulfonamide is a valuable bifunctional organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a sulfonamide moiety and a dimethoxy-substituted aromatic ring, offers multiple reaction sites for chemical modification. The electron-rich benzene ring is activated towards electrophilic substitution, while the sulfonamide group provides a handle for nucleophilic substitution and derivatization. This unique combination of features makes this compound an attractive starting material for the construction of novel heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 1,3-dimethoxybenzene. The first step involves the chlorosulfonation of the aromatic ring, followed by amination of the resulting sulfonyl chloride.

Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

The primary route to 2,4-dimethoxybenzenesulfonyl chloride is the direct chlorosulfonation of 1,3-dimethoxybenzene using chlorosulfonic acid. The electron-donating methoxy groups at positions 1 and 3 direct the electrophilic sulfonation to the activated ortho and para positions, with the major product being the 4-sulfonyl chloride derivative due to steric hindrance at the 2-position.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

Materials:

-

1,3-Dimethoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The addition is exothermic and will be accompanied by the evolution of HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxybenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure sulfonyl chloride as a solid.

Logical Workflow for the Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

Caption: Synthetic workflow for 2,4-dimethoxybenzenesulfonyl chloride.

Step 2: Synthesis of this compound

The conversion of 2,4-dimethoxybenzenesulfonyl chloride to the corresponding sulfonamide is achieved by reaction with ammonia. This is a standard nucleophilic acyl substitution at the sulfur atom.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dimethoxybenzenesulfonyl chloride

-

Concentrated ammonium hydroxide solution (e.g., 28-30%)

-

Dichloromethane or Tetrahydrofuran

-

Ice

-

Dilute hydrochloric acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. A white precipitate of the sulfonamide will form.

-

After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

If a biphasic mixture is present, separate the organic layer. If the product has precipitated, filter the solid.

-

Wash the organic layer or the filtered solid with water.

-

If necessary, acidify the aqueous layer with dilute hydrochloric acid to precipitate any dissolved product, then filter.

-

Combine the solid product and wash with cold water.

-

Dry the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₁₁NO₄S |

| Molecular Weight | 217.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-141 °C |

| Solubility | Soluble in acetone, ethyl acetate, methanol. Sparingly soluble in water. |

Reactivity and Applications in Organic Synthesis

This compound and its precursor, 2,4-dimethoxybenzenesulfonyl chloride, are valuable intermediates for the synthesis of a variety of N-substituted sulfonamides. The sulfonamide nitrogen can be deprotonated and subsequently alkylated or acylated, providing a pathway to a diverse range of derivatives.

Key Reactions of 2,4-Dimethoxybenzenesulfonyl Chloride

Caption: Key reactions of 2,4-dimethoxybenzenesulfonyl chloride.

Application in Drug Discovery: Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer properties. The 2,4-dimethoxybenzenesulfonyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and lipophilicity, and to explore new interactions with biological targets.

A notable application of benzenesulfonamides is in the development of enzyme inhibitors. For instance, derivatives of benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases, kinases, and proteases.

Case Study: Synthesis of N-Aryl-2,4-dimethoxybenzenesulfonamides as Potential Enzyme Inhibitors

The reaction of 2,4-dimethoxybenzenesulfonyl chloride with various substituted anilines or other amino-heterocycles can generate a library of N-aryl-2,4-dimethoxybenzenesulfonamides. These compounds can then be screened for their inhibitory activity against a panel of enzymes.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-dimethoxybenzenesulfonamides

Materials:

-

2,4-Dimethoxybenzenesulfonyl chloride

-

Substituted aniline or amino-heterocycle

-

Pyridine or Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted aniline or amino-heterocycle (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add pyridine or triethylamine (1.2-1.5 eq) and cool the mixture to 0 °C.

-

Add a solution of 2,4-dimethoxybenzenesulfonyl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4-dimethoxybenzenesulfonamide.

Illustrative Synthetic Pathway to a Bioactive Sulfonamide Derivative

Caption: Pathway to potential enzyme inhibitors.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the synthesis of a diverse array of derivatives. In the context of drug discovery, the incorporation of the 2,4-dimethoxybenzenesulfonyl moiety offers a valuable strategy for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors. The experimental protocols and synthetic workflows provided in this guide serve as a practical resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate.

The Discovery and Evolution of Dimethoxy-Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of dimethoxy-substituted benzenesulfonamides. This class of compounds has demonstrated significant therapeutic potential across various disease areas, acting on a range of biological targets. This document details their historical context, key examples with their mechanisms of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Historical Perspective: From Dyes to Drugs

The journey of sulfonamides in medicine began unexpectedly in the early 20th century. Initially, sulfonamides were primarily utilized in the dye industry. A pivotal moment came in 1932 when German chemist Josef Klarer synthesized a red azo dye, later named Prontosil, which demonstrated remarkable antibacterial activity in mice.[1] This discovery was further advanced by Gerhard Domagk, who showed Prontosil's efficacy against streptococcal infections, earning him the Nobel Prize in Medicine in 1939.[2][3] Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide.[2] This finding unleashed a wave of research into sulfanilamide derivatives, leading to the development of a plethora of "sulfa drugs" that formed the first generation of systemic antibiotics and revolutionized the treatment of bacterial infections before the advent of penicillin.[4][5]

The benzenesulfonamide scaffold, a core component of these early antibiotics, proved to be a versatile pharmacophore. Over the decades, medicinal chemists have explored countless substitutions on the benzene ring and the sulfonamide nitrogen to modulate the physicochemical properties and biological activities of these compounds, leading to their application in a wide array of therapeutic areas beyond anti-infectives. The introduction of dimethoxy substituents on the benzene ring has been a particularly fruitful strategy, leading to the discovery of highly potent and selective drugs targeting diverse biological pathways.

Key Classes of Dimethoxy-Substituted Benzenesulfonamides

Alpha-1 Adrenergic Receptor Antagonists: The Tamsulosin Story

Discovery and Development: Tamsulosin, a prominent example of a dimethoxy-substituted benzenesulfonamide, was discovered by researchers at Yamanouchi Pharmaceutical Co., Ltd. in the 1980s.[6] Initially investigated as a potential antihypertensive agent, its unique pharmacological profile revealed a high selectivity for the alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[6] This uroselective action minimized the cardiovascular side effects associated with non-selective alpha-blockers, making it a cornerstone in the management of benign prostatic hyperplasia (BPH).[6]

Mechanism of Action: Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[6] In patients with BPH, stimulation of these receptors by norepinephrine leads to smooth muscle contraction in the prostate, constricting the urethra and impeding urine flow. Tamsulosin competitively blocks these receptors, leading to muscle relaxation and improved urinary flow.[6]

Carbonic Anhydrase Inhibitors

Discovery and Development: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The discovery of dimethoxy-substituted fluorinated benzenesulfonamides has led to potent and selective inhibitors of cancer-associated CA isozymes, particularly CA IX and CA XII. These isoforms are highly expressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and treatment resistance.

Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity. The dimethoxy substituents and other modifications on the benzene ring contribute to the binding affinity and selectivity for specific CA isozymes by interacting with the hydrophilic and hydrophobic pockets of the active site.

12-Lipoxygenase Inhibitors

Discovery and Development: More recently, dimethoxy-substituted benzenesulfonamides have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] 12-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE).[1] These signaling molecules are implicated in various physiological and pathological processes, including inflammation, platelet aggregation, and cancer.

Mechanism of Action: 12-LOX inhibitors containing the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have shown nanomolar potency.[1] They act by blocking the catalytic activity of 12-LOX, thereby reducing the production of pro-inflammatory and pro-thrombotic lipid mediators.

Anticholinesterase Agents

Discovery and Development: A newer area of investigation for dimethoxy-substituted benzenesulfonamides is their potential as anticholinesterase agents. Certain dimethoxyindole-based benzenesulfonamides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The dimethoxyindole moiety and the benzenesulfonamide scaffold likely interact with the active site of the cholinesterase enzymes.

Quantitative Data Summary

The following tables summarize the quantitative data for representative dimethoxy-substituted benzenesulfonamides from the literature.

Table 1: Biological Activity of Dimethoxy-Substituted Benzenesulfonamide Carbonic Anhydrase Inhibitors

| Compound | Target Isozyme | Inhibition Constant (Ki, nM) |

| Compound A | hCA I | 89.3 |

| hCA II | 15.7 | |

| hCA IX | 7.4 | |

| hCA XII | 5.4 | |

| Compound B | hCA I | >10000 |

| hCA II | 469.1 | |

| hCA IX | 9.3 | |

| hCA XII | 28.4 |

Table 2: Biological Activity of Dimethoxy-Substituted Benzenesulfonamide 12-Lipoxygenase Inhibitors

| Compound | 12-LOX IC50 (µM) |

| ML355 | 0.035 |

| Compound 36 | 0.042 |

Experimental Protocols

General Synthesis of Tamsulosin Hydrochloride

A common synthetic route to tamsulosin hydrochloride involves the key steps of synthesizing the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and the ether intermediate, 2-(2-ethoxyphenoxy)ethyl bromide, followed by their condensation and salt formation.[6]

Protocol 1: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

Dissolve (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a methanol:water mixture (95:5 v/v) and heat to 60-65°C for complete dissolution.[6]

-

Slowly add D-(-)-tartaric acid at 60-65°C and maintain this temperature for 6 hours.[6]

-

Cool the reaction mixture to 28-30°C and stir for 6 hours.[6]

-

Filter the product at the same temperature and wash with methanol.[6]

-

Dry the solid at 50-55°C to obtain the tartrate salt of the R-isomer.[6]

-

To obtain the free amine, treat the tartrate salt with an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to 9.5-10.0 and stir for 1 hour.[6]

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield the chiral amine.[6]

Protocol 2: Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide

-

Dissolve o-ethoxyphenol in 1,2-dibromoethane.[6]

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide.[6]

-

Heat the mixture to 75°C.[6]

-

Slowly add a 10% sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH between 9 and 10.[6]

-

After the reaction is complete, separate the organic layer.[6]

-

Wash the organic layer with saturated sodium chloride solution and then with water.[6]

-

Concentrate the organic layer to dryness and recrystallize the crude product from ethanol to yield 2-(2-ethoxyphenoxy)ethyl bromide.[6]

Protocol 3: Final Condensation and Salt Formation

-

React the chiral amine from Protocol 1 with 2-(2-ethoxyphenoxy)ethyl bromide in the presence of a base in an appropriate solvent to perform N-alkylation.

-

After the reaction is complete, work up the reaction mixture to isolate the tamsulosin base.

-

Dissolve the tamsulosin base in an appropriate solvent (e.g., ethanol) and treat with hydrochloric acid to form the hydrochloride salt.[2]

-

Isolate the precipitated tamsulosin hydrochloride by filtration and dry.[2]

General Synthesis of Dimethoxy-Substituted Benzenesulfonamide Carbonic Anhydrase Inhibitors

The synthesis of these inhibitors often starts from a polysubstituted benzene derivative, followed by the introduction of the sulfonamide group and the dimethoxy substituents through a series of aromatic nucleophilic substitution and other standard organic reactions.

Protocol 4: General Procedure for Synthesis of Di-meta-Substituted Fluorinated Benzenesulfonamides

-

Start with a suitable polyfluorinated benzenesulfonamide precursor.

-

Perform a nucleophilic aromatic substitution reaction by reacting the precursor with an appropriate nucleophile (e.g., an amine or an alcohol) to introduce the first substituent at a meta position.

-

Introduce the second meta substituent, a methoxy group, via another nucleophilic aromatic substitution reaction using sodium methoxide.

-

The introduction of the second methoxy group can be achieved similarly.

-

Purify the final product by column chromatography or recrystallization.

Quantitative Structure-Activity Relationship (QSAR)

While specific QSAR studies focusing exclusively on dimethoxy-substituted benzenesulfonamides are limited in the publicly available literature, the principles of QSAR have been widely applied to the broader class of benzenesulfonamide derivatives. These studies aim to correlate the physicochemical properties of the molecules with their biological activities.

Key descriptors often considered in QSAR studies of benzenesulfonamides include:

-

Hydrophobicity (LogP): The lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes.

-

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of the substituents on the benzene ring, which can affect the pKa of the sulfonamide group and its binding to the target.

-

Steric Parameters (e.g., Taft steric parameters, molar refractivity): These account for the size and shape of the substituents, which can influence the fit of the molecule into the active site of the target enzyme or receptor.

-

Topological Indices: These numerical descriptors encode information about the connectivity of atoms in a molecule.

For dimethoxy-substituted benzenesulfonamides, QSAR models would likely reveal the importance of the position and electronic influence of the methoxy groups on the overall activity and selectivity. The development of predictive QSAR models for this specific subclass could significantly accelerate the discovery of new and more potent therapeutic agents.

Conclusion

The dimethoxy-substituted benzenesulfonamide scaffold has proven to be a remarkably versatile platform for the development of a diverse range of therapeutic agents. From the pioneering discovery of sulfonamide antibiotics to the targeted therapies of today, the journey of this chemical class highlights the power of medicinal chemistry in optimizing molecular structures for specific biological functions. The examples of tamsulosin, carbonic anhydrase inhibitors, 12-lipoxygenase inhibitors, and emerging anticholinesterase agents demonstrate the broad therapeutic potential of incorporating dimethoxy groups into the benzenesulfonamide framework. Future research in this area, potentially guided by more specific QSAR studies, is poised to uncover new therapeutic applications for this privileged scaffold.

References

- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 3. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]

- 4. karlancer.com [karlancer.com]

- 5. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]

- 6. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) for 2,4-Dimethoxybenzenesulfonamide

An in-depth analysis of the spectroscopic data for 2,4-dimethoxybenzenesulfonamide is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d, J = 8.8 Hz | 1H | H-6 |

| 6.60 | dd, J = 8.8, 2.4 Hz | 1H | H-5 |

| 6.45 | d, J = 2.4 Hz | 1H | H-3 |

| 4.95 | br s | 2H | SO₂NH₂ |

| 3.90 | s | 3H | 2-OCH₃ |

| 3.85 | s | 3H | 4-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.0 | C-4 |

| 158.5 | C-2 |

| 130.0 | C-6 |

| 120.5 | C-1 |

| 105.0 | C-5 |

| 98.0 | C-3 |

| 56.0 | 4-OCH₃ |

| 55.8 | 2-OCH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3250 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |

| 1340 | Strong | S=O Stretch (asymmetric) |

| 1280, 1030 | Strong | C-O Stretch (aryl ether) |

| 1160 | Strong | S=O Stretch (symmetric) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 217 | 100 | [M]⁺ |

| 153 | 80 | [M - SO₂]⁺ |

| 138 | 60 | [M - SO₂NH]⁺ |

| 108 | 40 | [M - SO₂NH - CH₂O]⁺ |

Experimental Protocols

The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,3-dimethoxybenzene.

Step 1: Chlorosulfonation of 1,3-Dimethoxybenzene

-

1,3-dimethoxybenzene is added dropwise to an excess of chlorosulfonic acid at 0 °C with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of 2,4-dimethoxybenzenesulfonyl chloride.

-

The precipitate is filtered, washed with cold water, and dried under vacuum.

Step 2: Amination of 2,4-Dimethoxybenzenesulfonyl Chloride

-

The crude 2,4-dimethoxybenzenesulfonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise.

-

The reaction is stirred at room temperature for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy : The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry : Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a chromatographic system.

Visualizations

To illustrate the key processes and relationships, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

Navigating the Solubility and Stability of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethoxybenzenesulfonamide in common laboratory solvents, offering insights into its behavior under various experimental conditions.

Solubility Profile

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will have better solubility in polar organic solvents compared to nonpolar ones. Its solubility in aqueous solutions is expected to be influenced by pH due to the acidic nature of the sulfonamide proton.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility | Rationale & General Observations for Sulfonamides |

| Water | H₂O | High | Low to Moderate | Solubility is generally low but can be enhanced at higher pH due to salt formation. Benzenesulfonamides show some water solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High | A powerful aprotic solvent known to be effective for dissolving a wide range of sulfonamides. |

| Dimethylformamide (DMF) | C₃H₇NO | High | High | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating power for sulfonamides. |

| Ethanol | C₂H₅OH | High | Moderate | A polar protic solvent capable of hydrogen bonding, generally a good solvent for sulfonamides. |

| Methanol | CH₃OH | High | Moderate | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate the dissolution of sulfonamides. |

| Acetone | C₃H₆O | Medium | Moderate | A polar aprotic solvent that is often effective in dissolving sulfonamides. Ketones have been noted as efficient solvents for benzenesulfonamide.[1] |

| Chloroform | CHCl₃ | Low | Low | As a relatively nonpolar solvent, it is expected to be a poor solvent for the moderately polar this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Low | Low | Similar to chloroform, its lower polarity makes it less suitable for dissolving sulfonamides. |

| Acetonitrile | C₂H₃N | Medium | Moderate | A polar aprotic solvent that can be a suitable solvent for many organic compounds, including sulfonamides. |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Moderate | A less polar ether that can still dissolve moderately polar compounds. |

Note: This table is based on general principles of solubility for sulfonamide-containing compounds and may not reflect the exact quantitative solubility of this compound.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Key factors influencing its stability include pH, temperature, and light exposure.

pH Stability: Sulfonated aromatic compounds generally exhibit good stability in acidic aqueous solutions.[2] However, at extreme pH values (highly acidic or alkaline), hydrolysis of the sulfonamide bond or other functional groups may occur, particularly at elevated temperatures.

Thermal Stability: Aromatic sulfonated compounds are generally more stable at lower temperatures.[2] Elevated temperatures can accelerate degradation processes. Forced degradation studies, typically involving heating at incremental temperatures, are used to assess thermal liability.

Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds. Photostability studies are essential to determine if the compound requires protection from light during storage and handling.

Experimental Protocols

To quantitatively determine the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using an overhead shaker) at a constant temperature for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[3]

-

Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[3]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility Assessment using DMSO

For rapid, early-stage assessment, kinetic solubility is often determined.

-

Stock Solution: A concentrated stock solution of this compound is prepared in DMSO.[4]

-

Titration: The DMSO stock solution is added dropwise or in small aliquots to an aqueous buffer solution until the first sign of precipitation (opalescence) is observed.[4]

-

Detection: The point of precipitation can be detected visually or by turbidimetric or spectrophotometric methods.[4]

-

Calculation: The kinetic solubility is calculated based on the amount of compound added to the buffer before precipitation occurred.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[5]

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Exposing a solution to UV and/or visible light.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method, typically HPLC or LC-MS.

-

Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Degradation products are identified by their retention times and, if using LC-MS, their mass-to-charge ratios.[6]

Visualizing Experimental Workflows and Potential Degradation

To better illustrate the processes involved in assessing the solubility and stability of this compound, the following diagrams are provided.

Caption: Experimental workflows for solubility and stability testing.

Caption: Hypothetical degradation pathways of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound requires dedicated experimental investigation, this guide provides a robust framework for researchers. By understanding the general behavior of related sulfonamide compounds and employing the detailed experimental protocols, professionals in drug development and scientific research can effectively characterize this compound. The provided workflows and potential degradation pathways offer a starting point for designing comprehensive studies to ensure the reliable and effective use of this compound in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. materialneutral.info [materialneutral.info]

- 4. asianpubs.org [asianpubs.org]

- 5. ajpaonline.com [ajpaonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide on 2,4-Dimethoxybenzenesulfonamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse pharmacological activities. Among these, derivatives of 2,4-dimethoxybenzenesulfonamide are of growing interest due to their potential in modulating various biological targets. The presence of the methoxy groups at the 2 and 4 positions of the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and related analogues.

Disclaimer: While this guide focuses on the this compound core, due to the limited availability of data on this specific scaffold, representative examples of other methoxy-substituted benzenesulfonamide analogues are included to provide a broader context of their therapeutic potential.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The 2,4-dimethoxybenzenesulfonyl chloride precursor can be synthesized from 1,3-dimethoxybenzene through chlorosulfonation.

A general synthetic scheme is outlined below:

Biological Activities and Therapeutic Potential

Benzenesulfonamide derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The specific substitutions on the benzenesulfonamide core play a crucial role in determining the compound's biological target and efficacy.

Antimicrobial Activity

Certain benzenesulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

| Compound ID | Bacterial Strain | Zone of Inhibition (cm) | Reference |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus licheniformis | 0.50 | [1] |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus subtilis (amylase specific) | 0.50 | [1] |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus subtilis | 0.90 | [1] |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Streptococcus (gram –ve) | 0.90 | [1] |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Escherichia coli I | 0.00 | [1] |

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, and the disruption of cell cycle progression.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4e (a thiazolone-benzenesulfonamide) | MDA-MB-231 | 3.58 | [2] |

| 4e (a thiazolone-benzenesulfonamide) | MCF-7 | 4.58 | [2] |

| 4g (a thiazolone-benzenesulfonamide) | MDA-MB-231 | 5.54 | [2] |

| 4g (a thiazolone-benzenesulfonamide) | MCF-7 | 2.55 | [2] |

| 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) | MCF-7 | 37.8 (µg/ml) | [3] |

| 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | MCF-7 | 28.2 (µg/ml) | [3] |

Enzyme Inhibition

Benzenesulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases. The sulfonamide moiety can coordinate with the zinc ion in the active site of metalloenzymes.

| Compound ID | Enzyme | IC50 (nM) | Reference |

| 35 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative) | 12-Lipoxygenase | Potent (nM range) | [4] |

| 36 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative) | 12-Lipoxygenase | Potent (nM range) | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are representative protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives.

General Procedure for the Synthesis of N-Substituted Benzenesulfonamides

To a solution of the appropriate amine (1.0 mmol) in dry pyridine (10 mL), the corresponding benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted benzenesulfonamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of benzenesulfonamide derivatives provide valuable insights for the rational design of more potent and selective compounds. The nature and position of substituents on both the benzene ring and the sulfonamide nitrogen are critical for biological activity.

For many biologically active sulfonamides, the unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophore. The acidity of the sulfonamide proton can be modulated by the substituents on the benzene ring. Electron-withdrawing groups generally increase the acidity and can influence the binding affinity to the target protein. The substituents on the sulfonamide nitrogen can be varied to modulate lipophilicity, steric bulk, and hydrogen bonding potential, which are all important for target engagement and pharmacokinetic properties.

Conclusion

Derivatives of this compound and its analogues continue to be a promising area of research in drug discovery. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties make them attractive scaffolds for the development of novel therapeutic agents. Further exploration of this chemical space, guided by detailed SAR studies and mechanistic investigations, is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the design, synthesis, and evaluation of this important class of compounds.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of 2,4-Dimethoxybenzenesulfonamide. Drawing upon established computational chemistry methodologies, this document outlines the protocols for in-silico analysis and the expected nature of the resulting data. It serves as a blueprint for researchers aiming to investigate the conformational landscape, vibrational signatures, and reactivity of this and similar sulfonamide-based compounds, which are of significant interest in medicinal chemistry.

Introduction to Theoretical Molecular Analysis

Computational chemistry provides a powerful lens for examining molecular structures and properties at the atomic level. For a molecule like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate its three-dimensional geometry, electronic charge distribution, and spectroscopic characteristics.[1][2][3] These insights are crucial for understanding its potential biological activity and for rational drug design.[4]

The general workflow for a theoretical investigation of a molecule such as this compound involves geometry optimization, frequency calculations, and subsequent analysis of electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP).[2][3]

Caption: Workflow for the theoretical analysis of this compound.

Experimental and Computational Protocols

While experimental data from techniques like X-ray crystallography provides the definitive solid-state structure, computational methods allow for the study of the molecule in the gas phase or in solution, and can predict a range of properties. The following outlines a standard protocol for a DFT-based theoretical study.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2][3] A common basis set employed for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational modes can be assigned to specific molecular motions, such as stretching and bending of bonds.[5]

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[3][4] A smaller HOMO-LUMO gap suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[2][3] This is valuable for predicting how the molecule might interact with biological targets.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule.[1][3]

Caption: Logical relationships in the computational protocol.

Predicted Molecular Structure and Properties

Based on theoretical studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained for this compound.

Geometric Parameters

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are fundamental outputs of the geometry optimization.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| S-O1 | ~1.43 | |

| S-O2 | ~1.43 | |

| S-N | ~1.65 | |

| S-C1 | ~1.77 | |

| C2-O3 | ~1.36 | |

| C4-O4 | ~1.36 | |

| Bond Angles (°) | ||

| O1-S-O2 | ~120 | |

| O1-S-N | ~108 | |

| N-S-C1 | ~107 | |

| S-N-H | ~115 | |

| Dihedral Angles (°) | ||

| O1-S-C1-C2 | ~60 | |

| N-S-C1-C6 | ~-60 |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. The table below presents some of the expected characteristic vibrational modes.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3000-3100 | Aromatic C-H stretching |

| ~2800-2950 | Aliphatic C-H stretching (methoxy groups) |